molecular formula C18H17FN2O3S2 B2984619 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034487-65-3

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2984619
CAS No.: 2034487-65-3
M. Wt: 392.46
InChI Key: RLXUDHIKVQPEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups and rings, including an ethoxy group, a fluoro group, a benzenesulfonamide group, a pyridine ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the aromatic rings (benzene, pyridine, and thiophene) likely contributes to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups and rings. For example, the benzenesulfonamide group might undergo substitution reactions, while the pyridine and thiophene rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of the ethoxy and fluoro groups might affect the compound’s polarity and solubility .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives for Cancer Treatment : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including the investigation of their photophysical and photochemical properties, has shown these compounds to be promising Type II photosensitizers for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. Such features are critical for Type II mechanisms in photodynamic therapy, highlighting their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

  • Piperidine Derivatives on Iron Corrosion : Research involving quantum chemical calculations and molecular dynamics simulations of piperidine derivatives, including those with benzenesulfonamide components, has demonstrated their effectiveness as corrosion inhibitors for iron. These studies provide insights into how such compounds can protect metals from corrosion, offering potential applications in industrial settings (Kaya et al., 2016).

Antimicrobial Research

  • Arylazopyrazole Pyrimidone Compounds : Synthesis and evaluation of arylazopyrazole pyrimidone clubbed with benzenesulfonamide have shown significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents, highlighting the versatility of benzenesulfonamide derivatives in combating microbial resistance (Sarvaiya, Gulati, & Patel, 2019).

Anti-inflammatory Research

  • Cyclooxygenase-2 Inhibition : A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities. Findings from structure-activity relationships and molecular modeling indicate that these compounds, especially those with fluorine substitution on the benzenesulfonamide moiety, show selectivity and potency for COX-2 inhibition, suggesting their potential in anti-inflammatory therapies (Pal et al., 2003).

Future Directions

The future research directions for this compound could involve exploring its potential therapeutic properties, given the known activities of other thiophene-containing compounds . Additionally, further studies could investigate its physical and chemical properties, and how these might be manipulated for various applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-15(9-16(17)19)26(22,23)21-11-13-8-14(12-20-10-13)18-4-3-7-25-18/h3-10,12,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXUDHIKVQPEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.